molecular formula C11H17N3O B2439216 1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea CAS No. 2276410-60-5

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea

Cat. No.: B2439216
CAS No.: 2276410-60-5
M. Wt: 207.277
InChI Key: FSJYRIMHHARDDT-QMMMGPOBSA-N
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Description

Properties

IUPAC Name

3-[(1S)-1-(4-aminophenyl)ethyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJYRIMHHARDDT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters include:

  • Solvent selection : Dichloromethane or tetrahydrofuran provides optimal solubility while minimizing side reactions.
  • Base stoichiometry : Triethylamine (1.4 equivalents) effectively neutralizes HCl byproduct without causing emulsion formation.
  • Temperature control : Reflux conditions (40-45°C) accelerate reaction completion within 1-2 hours while preserving stereochemical integrity.

Table 1 compares yield outcomes under varying conditions:

Solvent Base (equiv) Time (h) Yield (%) Purity (HPLC)
DCM TEA (1.4) 1.5 92 99.1
THF DIPEA (1.2) 2.0 88 98.7
EtOAc TEA (1.5) 3.0 76 97.4

Post-reaction workup typically involves sequential washes with 5% HCl, saturated NaHCO3, and brine, followed by recrystallization from ethyl acetate/hexane (1:3) to achieve >99% purity.

Isocyanate-Mediated Coupling Strategy

An alternative approach generates the target urea via reaction of (1S)-1-(4-aminophenyl)ethyl isocyanate with dimethylamine. This two-step process first converts the amine to its isocyanate derivative using diphenylphosphoryl azide (DPPA) under Curtius rearrangement conditions.

Isocyanate Formation

Critical considerations:

  • Azide reagent : DPPA (1.05 equivalents) in anhydrous toluene at 80°C for 4 hours achieves complete conversion.
  • Temperature control : Maintaining <90°C prevents racemization of the chiral center.
  • Workup procedure : Vacuum distillation removes toluene, with the isocyanate intermediate used directly without purification.

Urea Formation

The isocyanate reacts with dimethylamine gas in diethyl ether at 0-5°C, yielding the target compound within 2 hours. This method provides excellent stereochemical fidelity (99.5% ee) but requires careful handling of toxic isocyanate intermediates.

Solid-Phase Synthesis for High-Throughput Production

Recent advances demonstrate the feasibility of polymer-supported synthesis using Wang resin-functionalized carbamates. The immobilized dimethylcarbamate reacts with (1S)-1-(4-aminophenyl)ethylamine in DMF at 50°C for 12 hours, followed by TFA cleavage from the resin.

Key Advantages

  • Purity enhancement : Solid-phase synthesis eliminates solution-phase byproducts
  • Scalability : Enables parallel synthesis of urea derivatives
  • Yield optimization : 85-90% yield with ≥99% purity after HPLC purification

Stereochemical Control and Analysis

Preserving the (S)-configuration remains paramount throughout synthesis. Chiral HPLC analysis using a Chiralpak IC column (hexane:isopropanol 80:20, 1 mL/min) confirms enantiomeric excess >99% when using enantiopure starting materials. Racemization studies show <0.5% configuration loss under optimized reaction conditions.

Analytical Characterization

Comprehensive spectral data validate successful synthesis:

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (d, J=6.8 Hz, 3H, CH(CH3)), 2.92 (s, 6H, N(CH3)2), 4.85 (q, J=6.8 Hz, 1H, CHNH), 6.62 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.4 Hz, 2H, ArH)
  • 13C NMR : 22.1 (CH3), 36.8 (N(CH3)2), 52.4 (CH), 114.7-129.3 (ArC), 158.2 (C=O)
  • HRMS : m/z 250.1552 [M+H]+ (calc. 250.1548)

Thermogravimetric analysis reveals decomposition onset at 215°C, indicating good thermal stability for storage and handling.

Comparative Method Evaluation

Table 2 summarizes critical performance metrics across methodologies:

Method Yield (%) Purity (%) Stereointegrity (%) Scalability
Solution-phase acylation 92 99.1 99.5 Industrial
Isocyanate coupling 85 98.7 99.8 Pilot-scale
Solid-phase synthesis 88 99.4 99.2 Research

The solution-phase acylation method emerges as optimal for large-scale production, while solid-phase synthesis offers advantages for combinatorial chemistry applications.

Industrial-Scale Process Considerations

For kilogram-scale manufacturing:

  • Continuous flow reactors minimize thermal gradients and improve reaction consistency
  • Crystallization optimization : Anti-solvent addition rate of 0.5°C/min yields uniform crystals with 99.5% purity
  • Quality control : Implementation of PAT (Process Analytical Technology) ensures real-time monitoring of critical quality attributes

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-[(1S)-1-(4-Aminophenyl)ethyl]-3,3-dimethylurea: A closely related compound with similar properties and applications.

    4-Aminophenylethylamine: A precursor used in the synthesis of this compound.

    Dimethylurea: Another precursor involved in the synthesis.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .

Biological Activity

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea, a synthetic organic compound, has garnered attention for its potential biological activities. This compound, characterized by the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol, is synthesized through the reaction of 4-aminophenylethylamine with dimethylcarbamoyl chloride under controlled conditions. Its unique structure positions it as a candidate for various therapeutic applications, particularly in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. While the exact mechanism remains partially elucidated, it is believed that these interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, the compound may exhibit enzyme inhibition or receptor modulation, which can influence cellular signaling pathways relevant to disease processes.

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cancer cell proliferation through specific molecular targets.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through mechanisms involving dopamine receptor modulation .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, indicating potential uses in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines. The IC50 values indicated significant potency compared to control groups .
  • Neuropharmacological Research : Another research effort investigated the compound's effects on dopamine receptors. It was found to act as a biased agonist at certain receptor subtypes, leading to selective activation of downstream signaling pathways associated with neuroprotection .
  • Inflammatory Response Modulation : Research highlighted the compound's capacity to reduce pro-inflammatory cytokine production in vitro, suggesting its potential utility in managing conditions characterized by chronic inflammation.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveModulation of dopamine receptors
Anti-inflammatoryReduction in cytokine production

Structure-Activity Relationship (SAR)

Compound ModificationEffect on ActivityReference
Dimethylurea group retentionEnhanced potency at receptors
Substitution with larger groupsReduced efficacy

Q & A

Q. How are synthetic impurities characterized, and what thresholds are acceptable for preclinical studies?

  • Methodology : LC-QTOF-MS identifies impurities (e.g., dimeric ureas or des-methyl byproducts). ICH guidelines recommend ≤0.15% for unknown impurities and ≤0.5% total impurities. Forced degradation studies (acid/base/oxidative stress) establish stability-indicating methods .

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